molecular formula C9H17NO4 B555604 H-D-Glu(OtBu)-OH CAS No. 45125-00-6

H-D-Glu(OtBu)-OH

Cat. No.: B555604
CAS No.: 45125-00-6
M. Wt: 203,24*18,01 g/mole
InChI Key: OIOAKXPMBIZAHL-ZCFIWIBFSA-N
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Description

H-D-Glu(OtBu)-OH: is a derivative of glutamic acid, an amino acid that plays a crucial role in various biological processes. This compound is often used in scientific research due to its unique properties and versatility in chemical synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of H-D-Glu(OtBu)-OH typically involves the protection of the carboxyl group of glutamic acid with a tert-butyl ester group. This is achieved by reacting glutamic acid with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction conditions usually require heating to facilitate the esterification process .

Industrial Production Methods: : In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the esterification process while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions: : H-D-Glu(OtBu)-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

  • H-D-Glu(OtBu)-OH serves as a crucial building block in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation and reduction, makes it versatile for creating more intricate structures.

Esterification and Functional Group Modification

  • The tert-butyl group allows for selective reactions, enabling chemists to modify the compound further. This property is particularly useful in developing new materials and specialty chemicals.

Biological Research

Studies on Amino Acid Metabolism

  • The compound is utilized in research exploring amino acid metabolism and protein synthesis. Its incorporation into peptide sequences aids in studying enzyme interactions and substrate specificity .

Peptide Synthesis

  • This compound is employed in synthesizing D-peptides, which are often more resistant to enzymatic degradation than their L-counterparts. These D-peptides have potential applications in drug development, particularly as inhibitors for enzymes like HIV-1 integrase .

Medicinal Applications

Pharmaceutical Development

  • Research involving this compound contributes to the development of pharmaceuticals targeting glutamate receptors. The compound's unique properties make it a candidate for creating therapeutic agents with enhanced bioavailability and stability .

Antiviral Drug Design

  • A notable application is its use in synthesizing D-peptides that inhibit HIV-1 integrase. This highlights the potential for D-amino acid-containing compounds in antiviral therapies, showcasing their importance in modern medicine .

Industrial Applications

Production of Specialty Chemicals

  • In industrial settings, this compound is utilized as an intermediate in various chemical processes. Its stability and reactivity make it suitable for large-scale production of specialty chemicals.

Mechanism of Action

The mechanism of action of H-D-Glu(OtBu)-OH involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can influence various biochemical pathways, including those involved in amino acid metabolism and neurotransmission .

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : this compound is unique due to its tert-butyl ester group, which provides enhanced stability and reactivity compared to other glutamic acid derivatives. This makes it particularly useful in synthetic chemistry and industrial applications .

Biological Activity

H-D-Glu(OtBu)-OH, or L-Glutamic acid alpha-t-butyl ester, is a derivative of glutamic acid that has garnered attention for its role in peptide synthesis and potential biological activities. This compound is characterized by its tert-butyl ester group, which influences its chemical properties and biological interactions. The following sections delve into the biological activity of this compound, highlighting its applications, mechanisms of action, and relevant research findings.

This compound has the molecular formula C₉H₁₇NO₄ and a molecular weight of approximately 189.24 g/mol. The presence of a stereocenter in the glutamic acid moiety allows for the creation of D-peptides, which are often more resistant to enzymatic degradation compared to their L-counterparts. This resistance enhances their potential as therapeutic agents.

Peptide Synthesis

This compound serves as a crucial building block in the synthesis of peptides containing D-glutamic acid. These D-peptides can be utilized in various research applications, including drug development and enzyme inhibition studies. For instance, this compound has been employed to synthesize D-peptide inhibitors targeting HIV-1 integrase, an enzyme essential for viral replication.

Role in Enzyme Interactions

Research indicates that this compound can be used to investigate enzyme specificity and substrate interactions. Its incorporation into peptide sequences allows researchers to study how enzymes recognize and process glutamic acid derivatives, providing insights into metabolic pathways and potential therapeutic targets.

HIV-1 Integrase Inhibition

One notable study demonstrated the use of this compound in synthesizing D-peptides that inhibit HIV-1 integrase. These peptides were shown to effectively block the activity of the enzyme, highlighting the potential of D-amino acid-containing compounds in antiviral drug design.

Comparison with Other Amino Acid Derivatives

The structural uniqueness of this compound allows for comparisons with other amino acid derivatives. The following table summarizes key characteristics:

Compound Name Structure Type Unique Features
Z-Glu(OtBu)-OHZ-isomer of Glutamic AcidDifferent stereochemistry affecting reactivity
H-L-Glu-OtBuL-isomer of Glutamic AcidMore biologically relevant than its D-isomer
H-Glu-OHUnmodified Glutamic AcidLess hydrophobic and more reactive without the tert-butyl group

The balance between hydrophobicity from the tert-butyl group and reactivity as an amino acid derivative makes this compound particularly valuable in synthetic chemistry.

The biological activity of this compound is primarily attributed to its role as a precursor in peptide synthesis. The esterified form may enhance bioavailability and stability during biochemical processes, which is crucial for developing effective therapeutic agents. Additionally, derivatives like this compound have been explored for their potential applications in drug design and delivery systems .

Properties

IUPAC Name

(2R)-2-amino-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4/c1-9(2,3)14-7(11)5-4-6(10)8(12)13/h6H,4-5,10H2,1-3H3,(H,12,13)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIOAKXPMBIZAHL-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)CC[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60426828
Record name H-D-Glu(OtBu)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

45125-00-6
Record name H-D-Glu(OtBu)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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